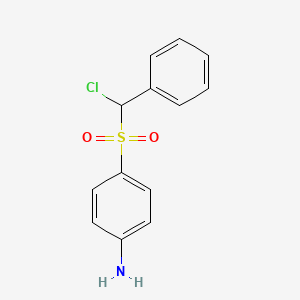
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) typically involves the reaction of 2,2,2-trichloroethane with 6-bromo-4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or brominated phenols, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol)
Uniqueness
What sets 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) apart from similar compounds is its specific halogenation pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
7144-63-0 |
|---|---|
Molecular Formula |
C14H7Br2Cl5O2 |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
2-bromo-6-[1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2,2-trichloroethyl]-4-chlorophenol |
InChI |
InChI=1S/C14H7Br2Cl5O2/c15-9-3-5(17)1-7(12(9)22)11(14(19,20)21)8-2-6(18)4-10(16)13(8)23/h1-4,11,22-23H |
InChI Key |
FCWMYJCEDIULDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Br)O)C(Cl)(Cl)Cl)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




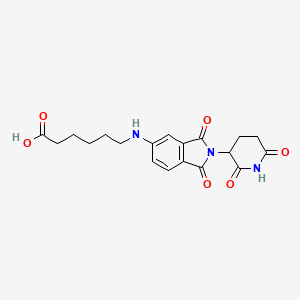
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
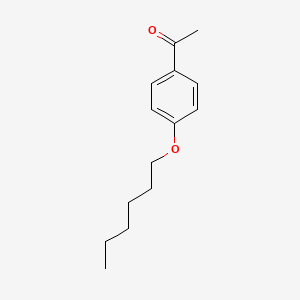
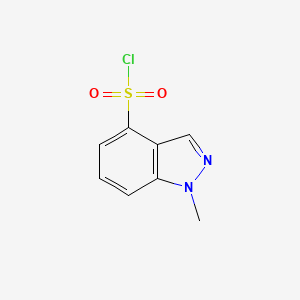

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

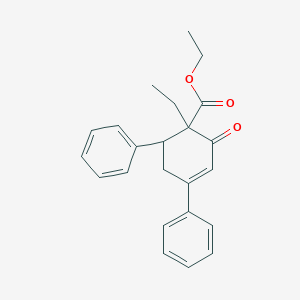


methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
